molecular formula C25H27NO6 B12186350 1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid

1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B12186350
M. Wt: 437.5 g/mol
InChI Key: DETDCEPNJOGBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a benzofurochromen core and a piperidine carboxylic acid moiety

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

1-[2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C25H27NO6/c1-13-17-11-19-16-5-3-4-6-20(16)31-23(19)14(2)22(17)32-25(30)18(13)12-21(27)26-9-7-15(8-10-26)24(28)29/h11,15H,3-10,12H2,1-2H3,(H,28,29)

InChI Key

DETDCEPNJOGBLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CC(=O)N5CCC(CC5)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzofurochromen core through cyclization reactions, followed by the introduction of the piperidine carboxylic acid moiety via acylation reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to 1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid exhibit promising anticancer properties. Specifically, studies have shown that modifications to the piperidine structure can enhance cytotoxicity against various cancer cell lines. For instance, Mannich bases derived from piperidine have been reported to possess significant anticancer activity due to their ability to induce apoptosis in cancer cells .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Compounds that interact with dopamine receptors have been highlighted for their therapeutic effects in conditions such as schizophrenia and Parkinson's disease. The piperidine moiety is particularly relevant in this context as it is a common scaffold in many dopaminergic drugs .

Synthetic Pathways

The synthesis of 1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid involves several key steps:

  • Formation of the benzofurochromene core.
  • Acetylation at the appropriate position.
  • Introduction of the piperidine ring through coupling reactions.

These synthetic routes have been optimized to enhance yield and purity while allowing for further modifications that can lead to analogs with improved biological activity .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines and exhibit selectivity towards certain types of tumors. For example, studies have shown efficacy against prostate and breast cancer cells .

In Vivo Efficacy

Preclinical trials are necessary to evaluate the in vivo efficacy of these compounds. Initial findings suggest that they may reduce tumor growth rates in animal models without significant toxicity .

Drug Development

The ongoing research into the pharmacological properties of 1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid highlights its potential as a lead compound for new drug development targeting cancer and neurological disorders.

Structure–Activity Relationship (SAR) Studies

Further SAR studies are essential to identify which modifications to the compound's structure enhance its therapeutic effects while minimizing side effects. This involves systematic testing of analogs with varying substitutions on the piperidine and benzofurochromene components .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid.

Biological Activity

1-[(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that exhibits significant biological activity. Its unique structural features combine elements of benzofuran and chromene, which contribute to its pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

C23H25NO6\text{C}_{23}\text{H}_{25}\text{N}\text{O}_{6}

This structure includes a piperidine ring and a chromene-derived moiety that is essential for its biological effects.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Anti-inflammatory Activity : The compound has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses in conditions such as Alzheimer's disease and Parkinson's disease .
  • Antioxidant Properties : It displays antioxidant activity by reducing oxidative stress markers in cellular models, potentially protecting against neurodegenerative diseases .
  • Neuroprotective Effects : Studies suggest that it can protect dopaminergic neurons from pyroptosis and inflammation-related damage .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Effect Study Reference
Anti-inflammatoryInhibition of NLRP3 inflammasome activation
AntioxidantReduction of oxidative stress markers
NeuroprotectionProtection against dopaminergic neuron loss
CytotoxicityLow cytotoxic effects in vitro

Case Studies

Several studies have explored the potential therapeutic applications of this compound:

  • Neurodegenerative Disease Models : In a rat model of Parkinson's disease, treatment with the compound resulted in reduced neuroinflammation and improved motor function compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative disorders .
  • Cancer Research : Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism appears to involve modulation of cell cycle regulators and apoptosis-related proteins .

Research Findings

Recent findings highlight the compound's versatility in biological applications:

  • A study demonstrated that the compound effectively inhibited pro-inflammatory cytokine release in microglial cells, suggesting a role in modulating neuroinflammation .
  • Another investigation revealed its potential use as an adjunct therapy in cancer treatment by enhancing the efficacy of conventional chemotherapeutics through synergistic effects on tumor cells .

Q & A

Q. What are the recommended synthetic routes for 1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of the benzofurochromen core followed by acetylation and coupling with the piperidine-carboxylic acid moiety. Key steps include:
  • Cyclization : Use of Lewis acids (e.g., AlCl₃) for benzofuran ring formation under anhydrous conditions .
  • Acetylation : Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetyl group .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) achieves >95% purity. Monitor by LC-MS to confirm molecular ion peaks .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust inhalation risks .
  • Storage : Store in airtight containers at –20°C under inert gas (argon or nitrogen) to prevent degradation .
  • Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediate stability. For example:
  • Reaction Path Search : Tools like GRRM17 or AFIR can identify low-energy pathways for cyclization steps, reducing trial-and-error experimentation .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yields. Polar aprotic solvents (e.g., DMF) may enhance acetylation efficiency .
  • Validation : Cross-validate computational results with experimental data (e.g., NMR kinetics) to refine models .

Q. How can contradictory spectral data (e.g., NMR or MS) be resolved during structural characterization?

  • Methodological Answer :
  • NMR Ambiguities : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, the benzofurochromen methyl groups may exhibit coupling with adjacent protons, requiring high-resolution (≥600 MHz) NMR .
  • Mass Spectrometry : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to distinguish between isobaric fragments. Compare experimental isotopic patterns with theoretical simulations .
  • X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Analog Synthesis : Systematically modify the piperidine-carboxylic acid or benzofurochromen substituents. For example, replace the methyl groups with halogens or electron-withdrawing groups to assess electronic effects .
  • Biological Assays : Use in vitro models (e.g., enzyme inhibition assays) paired with molecular docking to correlate activity with structural features. Prioritize analogs with >50% inhibition at 10 µM for further profiling .
  • Data Analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to identify critical physicochemical parameters (logP, polar surface area) influencing activity .

Q. How can heterogeneous catalysis improve the scalability of key synthetic steps?

  • Methodological Answer :
  • Catalyst Screening : Test immobilized catalysts (e.g., Pd/C or zeolites) for hydrogenation or coupling steps. For example, Pd/C (5% loading) in ethanol under H₂ (1 atm) may reduce side reactions during acetylation .
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times. Optimize residence time and temperature gradients using process simulation software (e.g., Aspen Plus) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Methodological Answer :
  • Quality Control : Standardize synthesis protocols (e.g., strict temperature control during cyclization) and validate purity via orthogonal methods (HPLC, NMR, elemental analysis) .
  • Bioassay Controls : Include reference compounds (e.g., known inhibitors) in each assay plate to normalize inter-experimental variability .
  • Metadata Tracking : Document environmental factors (humidity, solvent lot numbers) that may influence reactivity or compound stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.